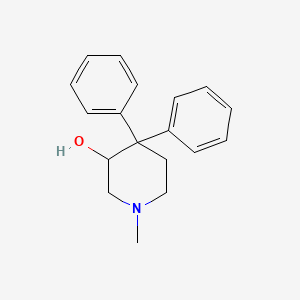![molecular formula C27H20O B15196254 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one CAS No. 6340-15-4](/img/structure/B15196254.png)
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one is an organic compound with a complex structure that includes multiple phenyl groups attached to a prop-2-en-1-one backbone
Méthodes De Préparation
The synthesis of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by combining 4-(3-phenylphenyl)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature and allowed to stir for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one include:
3-Phenyl-1-propanol: A simpler structure with a single phenyl group and a hydroxyl group, used in organic synthesis and as a fragrance ingredient.
3-Phenyl-2-propen-1-ol: Contains a phenyl group and an allylic alcohol, used in the synthesis of various organic compounds.
1,3,5-Trisubstituted-4,5-dihydro-1H-imidazole derivatives: These compounds have similar aromatic structures and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its complex structure with multiple phenyl groups, which provides distinct chemical properties and potential for diverse applications.
Propriétés
Numéro CAS |
6340-15-4 |
|---|---|
Formule moléculaire |
C27H20O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H20O/c28-27(19-14-21-8-3-1-4-9-21)24-17-15-23(16-18-24)26-13-7-12-25(20-26)22-10-5-2-6-11-22/h1-20H |
Clé InChI |
CQHBOHCMFCABTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


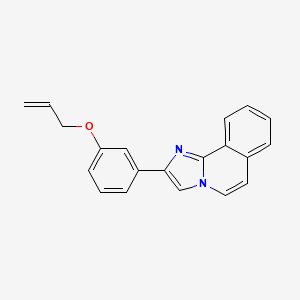
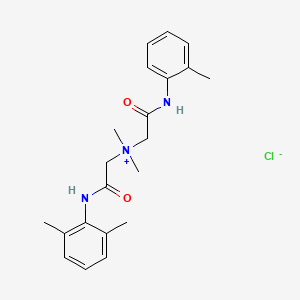

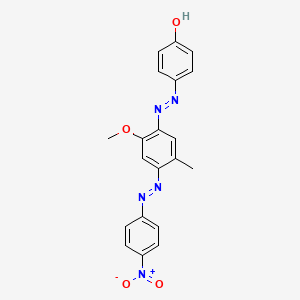
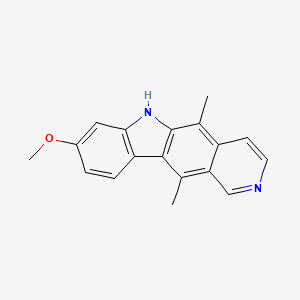
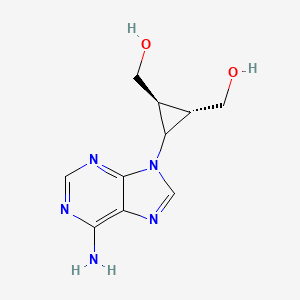
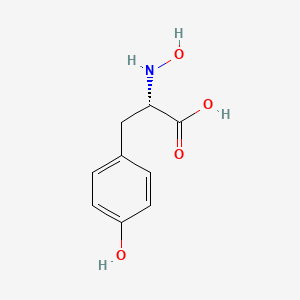
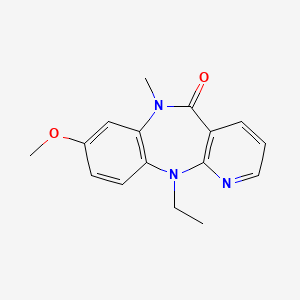
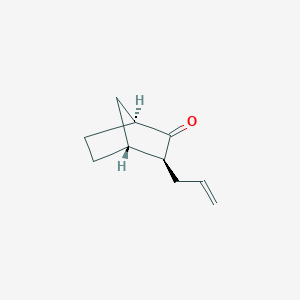
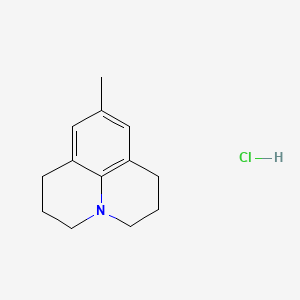
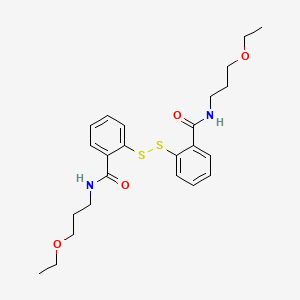
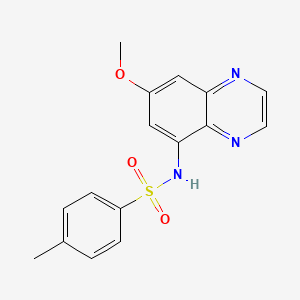
![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
